p-Benzenediboronic acid, 2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Benzenediboronic acid, 2-nitro-: is an organic compound that belongs to the class of diboronic acids It is characterized by the presence of two boronic acid groups attached to a benzene ring, with a nitro group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Benzenediboronic acid, 2-nitro- typically involves the functionalization of a benzene ring with boronic acid groups and a nitro group. One common method involves the use of 2-nitro-1,4-benzenediboronic acid as a precursor. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like n-butyllithium and trimethyl borate .
Industrial Production Methods: Industrial production of p-Benzenediboronic acid, 2-nitro- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: p-Benzenediboronic acid, 2-nitro- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The boronic acid groups can participate in Suzuki-Miyaura cross-coupling reactions, leading to the formation of biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas and palladium catalysts.
Substitution: Typical reagents include palladium catalysts and aryl halides.
Major Products:
Oxidation: The major product is the corresponding amino derivative.
Substitution: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
p-Benzenediboronic acid, 2-nitro- has a wide range of applications in scientific research, including:
Biology: The compound can be used in the development of biosensors and other diagnostic tools.
Wirkmechanismus
The mechanism of action of p-Benzenediboronic acid, 2-nitro- involves its ability to form stable complexes with various molecular targets. The boronic acid groups can interact with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can participate in further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
1,4-Benzenediboronic acid: Similar structure but lacks the nitro group.
2,5-Dimethoxy-1,4-benzenediboronic acid: Contains methoxy groups instead of a nitro group.
Uniqueness: The nitro group enhances its ability to participate in redox reactions, while the boronic acid groups facilitate cross-coupling reactions, making it a versatile compound in organic synthesis .
Eigenschaften
CAS-Nummer |
28362-31-4 |
---|---|
Molekularformel |
C6H7B2NO6 |
Molekulargewicht |
210.75 g/mol |
IUPAC-Name |
(4-borono-2-nitrophenyl)boronic acid |
InChI |
InChI=1S/C6H7B2NO6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,10-13H |
InChI-Schlüssel |
GGASDGRERPDUQP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)B(O)O)[N+](=O)[O-])(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.